molecular formula C24H19NO5S B12713514 Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- CAS No. 906563-38-0

Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo-

Cat. No.: B12713514
CAS No.: 906563-38-0
M. Wt: 433.5 g/mol
InChI Key: SUKRWMBULOFGIW-RQZCQDPDSA-N
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Description

Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as nitration, reduction, and substitution. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- undergoes various chemical reactions including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanenitrile derivatives with different substituents.
  • Compounds with similar functional groups such as hydroxyl, methoxy, and phenylthio groups.

Uniqueness

Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

906563-38-0

Molecular Formula

C24H19NO5S

Molecular Weight

433.5 g/mol

IUPAC Name

(E)-2-(3,4-dihydroxybenzoyl)-3-[4-hydroxy-3-methoxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C24H19NO5S/c1-30-22-11-15(10-18(24(22)29)14-31-19-5-3-2-4-6-19)9-17(13-25)23(28)16-7-8-20(26)21(27)12-16/h2-12,26-27,29H,14H2,1H3/b17-9+

InChI Key

SUKRWMBULOFGIW-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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